molecular formula C13H15N3O4S B285675 3-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(morpholin-4-yl)propan-1-one

3-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(morpholin-4-yl)propan-1-one

Cat. No.: B285675
M. Wt: 309.34 g/mol
InChI Key: KOSLEHYGXXDMCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(morpholin-4-yl)propan-1-one: is a heterocyclic compound that features a unique combination of functional groups, including a furan ring, an oxadiazole ring, a morpholine ring, and a sulfide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(morpholin-4-yl)propan-1-one typically involves multi-step reactions. One common approach is to start with the preparation of the oxadiazole ring, followed by the introduction of the furan and morpholine moieties. The final step often involves the formation of the sulfide linkage under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfide linkage, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the carbonyl group, leading to various reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced oxadiazole derivatives, alcohols.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

Biology: In biological research, this compound can serve as a probe or a ligand in studies involving enzyme interactions or receptor binding.

Medicine: Potential medicinal applications include its use as a precursor for drug development, particularly in designing molecules with antimicrobial, anticancer, or anti-inflammatory properties.

Industry: In the industrial sector, the compound can be utilized in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(morpholin-4-yl)propan-1-one involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The furan and morpholine rings may enhance the compound’s binding affinity and specificity. The sulfide linkage can undergo redox reactions, influencing the compound’s overall reactivity and stability.

Comparison with Similar Compounds

  • 2-[(5Z)-5-{[5-(4-Morpholinyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonate
  • 3-(5-{[5-(4-Morpholinyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoic acid

Comparison: Compared to similar compounds, 3-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(morpholin-4-yl)propan-1-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the oxadiazole ring, in particular, enhances its potential for diverse applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C13H15N3O4S

Molecular Weight

309.34 g/mol

IUPAC Name

3-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-morpholin-4-ylpropan-1-one

InChI

InChI=1S/C13H15N3O4S/c17-11(16-4-7-18-8-5-16)3-9-21-13-15-14-12(20-13)10-2-1-6-19-10/h1-2,6H,3-5,7-9H2

InChI Key

KOSLEHYGXXDMCH-UHFFFAOYSA-N

SMILES

C1COCCN1C(=O)CCSC2=NN=C(O2)C3=CC=CO3

Canonical SMILES

C1COCCN1C(=O)CCSC2=NN=C(O2)C3=CC=CO3

solubility

35 [ug/mL]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.